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Compound of Interest

Compound Name: Dichloropentane

Cat. No.: B13834815 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

chemical structures is paramount. This guide provides a comprehensive comparison of the

spectroscopic data for the nine acyclic isomers of dichloropentane, offering a valuable

resource for their differentiation and characterization. The data presented herein, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is compiled

from various spectral databases.

This guide presents a systematic analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data

for the following dichloropentane isomers: 1,1-dichloropentane, 1,2-dichloropentane, 1,3-

dichloropentane, 1,4-dichloropentane, 1,5-dichloropentane, 2,2-dichloropentane, 2,3-

dichloropentane, 2,4-dichloropentane, and 3,3-dichloropentane. The objective is to provide

a clear, comparative framework to aid in the structural elucidation of these closely related

compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each of the nine

dichloropentane isomers.

¹H NMR Spectral Data (Chemical Shift δ [ppm])
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Isomer δ (ppm) and Multiplicity

1,1-Dichloropentane
Data not readily available in a quantitative

format.

1,2-Dichloropentane
Data not readily available in a quantitative

format.

1,3-Dichloropentane
Data not readily available in a quantitative

format.

1,4-Dichloropentane
Data not readily available in a quantitative

format.

1,5-Dichloropentane 3.55 (t), 1.84 (quint), 1.51 (quint)[1]

2,2-Dichloropentane
Data not readily available in a quantitative

format.

2,3-Dichloropentane
Data not readily available in a quantitative

format.

2,4-Dichloropentane
Data not readily available in a quantitative

format.

3,3-Dichloropentane
Data not readily available in a quantitative

format.

¹³C NMR Spectral Data (Chemical Shift δ [ppm])
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Isomer δ (ppm)

1,1-Dichloropentane
Data not readily available in a quantitative

format.

1,2-Dichloropentane 68.9, 53.5, 34.5, 19.9, 13.8[2]

1,3-Dichloropentane
Data not readily available in a quantitative

format.

1,4-Dichloropentane
Data not readily available in a quantitative

format.

1,5-Dichloropentane 44.8, 32.2, 23.5

2,2-Dichloropentane
Data not readily available in a quantitative

format.

2,3-Dichloropentane
Data not readily available in a quantitative

format.

2,4-Dichloropentane (meso) 56.4, 50.8, 24.8[3]

3,3-Dichloropentane
Data not readily available in a quantitative

format.

IR Spectral Data (Significant Absorption Bands [cm⁻¹])
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Isomer Wavenumber (cm⁻¹)

1,1-Dichloropentane
Data not readily available in a quantitative

format.

1,2-Dichloropentane
Data not readily available in a quantitative

format.

1,3-Dichloropentane
Data not readily available in a quantitative

format.

1,4-Dichloropentane 2960, 2930, 1460, 1380, 730, 650[4]

1,5-Dichloropentane 2955, 1455, 1295, 725, 650[5]

2,2-Dichloropentane
Data not readily available in a quantitative

format.

2,3-Dichloropentane
Data not readily available in a quantitative

format.

2,4-Dichloropentane 2970, 1460, 1380, 1280, 1120, 670[6]

3,3-Dichloropentane
Data not readily available in a quantitative

format.

Mass Spectrometry Data (Key m/z values)
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Isomer
m/z of Molecular Ion (M⁺) and Major
Fragments

1,1-Dichloropentane 140 (M⁺), 105, 75, 69, 41[7]

1,2-Dichloropentane 140 (M⁺), 105, 91, 69, 55, 41[8]

1,3-Dichloropentane
Data not readily available in a quantitative

format.

1,4-Dichloropentane 140 (M⁺), 105, 69, 41[9]

1,5-Dichloropentane 140 (M⁺), 104, 91, 77, 69, 55, 41[10]

2,2-Dichloropentane
Data not readily available in a quantitative

format.

2,3-Dichloropentane 140 (M⁺), 105, 77, 69, 55, 41[11]

2,4-Dichloropentane 140 (M⁺), 105, 69, 41[12][13]

3,3-Dichloropentane
Data not readily available in a quantitative

format.

Note: The availability of comprehensive and quantitative spectroscopic data for all isomers is

limited in publicly accessible databases. The tables reflect the most complete data found.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to

characterize the dichloropentane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength

of 300 MHz or higher.

Sample Preparation: A few milligrams of the dichloropentane isomer are dissolved in a

deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.
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¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)

at 0 ppm.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum. A wider spectral width (e.g., 0-100 ppm) is used. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary

to obtain a good quality spectrum.

Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For liquid samples like the dichloropentane isomers, a thin film is

prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400

cm⁻¹). A background spectrum of the clean salt plates is first acquired and then subtracted

from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectra are commonly obtained using a mass spectrometer with an electron ionization

(EI) source.

Sample Introduction: The volatile dichloropentane isomer is introduced into the ion source,

often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b13834815?utm_src=pdf-body
https://www.benchchem.com/product/b13834815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13834815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate a mass spectrum, which is a plot of ion intensity versus m/z.

Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for differentiating the dichloropentane
isomers based on their spectroscopic data.
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Caption: Workflow for isomer differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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